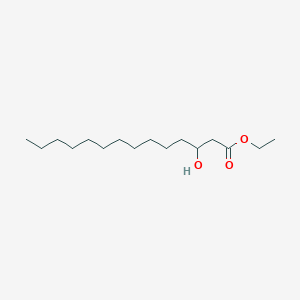

(R)-Ethyl 3-hydroxytetradecanoate

Descripción general

Descripción

®-Ethyl 3-hydroxytetradecanoate is a chemical compound with the molecular formula C16H32O3. It is a colorless to pale yellow liquid with a special fruity aroma. This compound is primarily used as a component in spices and flavors, and it can be found in products such as food, beverages, and cosmetics to impart a unique aroma .

Métodos De Preparación

The synthesis of ®-Ethyl 3-hydroxytetradecanoate can be achieved through various methods. One common method involves the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers. This process utilizes porcine pancreas lipase catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium. The reaction conditions, such as the weight ratio of substrate to lipase and the reaction time, are optimized to achieve high enantiomeric excess .

Another method involves the reduction of β-ketoester using a ruthenium catalyst in methanol under high pressure. This method yields ®-Ethyl 3-hydroxytetradecanoate with high purity and efficiency .

Análisis De Reacciones Químicas

®-Ethyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, ruthenium catalysts, and methanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Lipid Research

- (R)-Ethyl 3-hydroxytetradecanoate serves as an important intermediate in the synthesis of lipid A derivatives. Lipid A is a crucial component of the outer membrane of Gram-negative bacteria and plays a significant role in immune response modulation .

- The compound has been used to create unnatural analogues of lipid A that exhibit enhanced biological activity, such as increased interleukin-6 induction in immune cells .

-

Pharmaceutical Intermediates

- This compound is utilized in the synthesis of various pharmaceutical agents due to its optical purity and specific stereochemistry. It acts as a precursor for producing optically active alcohols that are essential in drug development .

- For example, (R)-3-hydroxytetradecanoic acid esters have been integrated into formulations aimed at treating inflammatory diseases, demonstrating its potential therapeutic applications .

Material Science Applications

- Biodegradable Polymers

- The incorporation of this compound into polymer matrices contributes to the development of biodegradable materials. These materials are increasingly important in reducing environmental impact while maintaining material performance .

- Research indicates that polymers derived from this compound exhibit favorable mechanical properties and degradation rates suitable for various applications, including packaging and biomedical devices.

A study demonstrated the synthesis of (S)-3-hydroxytetradecanoyl moieties replacing natural (R)-isomers in lipid A. The resulting compounds showed enhanced activity in stimulating immune responses compared to their natural counterparts. This highlights the potential of this compound in developing more effective immunomodulatory agents .

Case Study 2: Development of Biodegradable Plastics

In a project aimed at creating sustainable materials, researchers incorporated this compound into polylactic acid (PLA) blends. The resulting materials exhibited improved biodegradability and mechanical strength compared to traditional plastics, paving the way for environmentally friendly packaging solutions .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Lipid Research | Synthesis of lipid A derivatives | Enhanced immune response modulation |

| Pharmaceutical Intermediates | Production of optically active alcohols | Essential for drug formulation |

| Material Science | Biodegradable polymer development | Reduced environmental impact |

Mecanismo De Acción

The mechanism of action of ®-Ethyl 3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. It plays an intermediate role in fatty acid biosynthesis and can act as an inhibitor of toll-like receptor 4. This inhibition can modulate immune responses and reduce inflammation .

Comparación Con Compuestos Similares

®-Ethyl 3-hydroxytetradecanoate can be compared with similar compounds such as ®-3-hydroxytetradecanoic acid and its methyl ester enantiomers. These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. For example, ®-3-hydroxytetradecanoic acid is a common fatty acid constituent of lipid A and plays a crucial role in the development of septic shock in humans .

Similar Compounds

- ®-3-hydroxytetradecanoic acid

- (S)-3-hydroxytetradecanoic acid

- Methyl ®-3-hydroxytetradecanoate

- Methyl (S)-3-hydroxytetradecanoate

These compounds are valuable in the synthesis of biologically active natural compounds and have been studied for their various biological activities .

Actividad Biológica

(R)-Ethyl 3-hydroxytetradecanoate, also known as (R)-3-hydroxytetradecanoic acid, is a fatty acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, biotechnology, and as a bioactive agent. This article explores the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its long hydrocarbon chain and hydroxyl functional group, which contribute to its amphipathic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it a candidate for various biological interactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit inhibitory effects against a range of pathogenic bacteria and fungi. For instance, research indicates that this compound can disrupt bacterial cell membranes, leading to cell lysis and death.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of lipid bilayers in microbial membranes, which is facilitated by the compound's amphipathic nature. This interaction alters membrane permeability and integrity, ultimately resulting in cell death.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways in various cell types.

- Case Study : A study involving macrophages demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Activity

Emerging research indicates that this compound may possess neuroprotective properties.

- Research Findings : In models of neurodegenerative diseases, this compound has been observed to enhance neuronal survival and function. It appears to exert protective effects against oxidative stress-induced damage in neuronal cells.

Tables of Biological Activity

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Anti-inflammatory | Modulation of cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Potential Applications

- Pharmaceuticals : Due to its antimicrobial and anti-inflammatory properties, this compound could be developed into new therapeutic agents for treating infections and inflammatory conditions.

- Biotechnology : Its ability to modulate biological systems makes it a candidate for use in bioprocessing and as a bioactive ingredient in functional foods.

- Cosmetics : The compound's skin benefits may position it as an ingredient in cosmetic formulations aimed at reducing inflammation and enhancing skin health.

Propiedades

IUPAC Name |

ethyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXPLYVCUGEOP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.